molecular formula C10H8F3N3O2 B12328321 3-(2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl)propanoic acid

3-(2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl)propanoic acid

Cat. No.: B12328321
M. Wt: 259.18 g/mol
InChI Key: ARXHCTHHIXMMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl)propanoic acid is a fluorinated heterocyclic compound. The presence of the trifluoromethyl group and the imidazo[4,5-b]pyridine ring system imparts unique chemical and biological properties to this compound. Fluorinated compounds are often of interest due to their enhanced stability, bioavailability, and ability to interact with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, often through hydrogen bonding and hydrophobic interactions. The imidazo[4,5-b]pyridine ring system can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 3-(2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl)propanoic acid imparts unique properties such as increased stability, enhanced bioavailability, and improved interaction with biological targets. These features make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H8F3N3O2

Molecular Weight

259.18 g/mol

IUPAC Name

3-[2-(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]propanoic acid

InChI

InChI=1S/C10H8F3N3O2/c11-10(12,13)9-15-6-2-1-4-14-8(6)16(9)5-3-7(17)18/h1-2,4H,3,5H2,(H,17,18)

InChI Key

ARXHCTHHIXMMGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(C(=N2)C(F)(F)F)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.